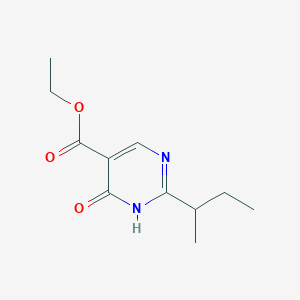
Ethyl 2-(sec-butyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(sec-butyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate is an organic compound belonging to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by its unique structure, which includes an ethyl ester group, a sec-butyl group, and a dihydropyrimidine ring with a keto group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(sec-butyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate typically involves the condensation of ethyl acetoacetate with urea or thiourea in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:
Condensation Reaction: Ethyl acetoacetate reacts with urea or thiourea in the presence of a base catalyst (e.g., sodium ethoxide) to form the dihydropyrimidine ring.
Cyclization: The intermediate undergoes cyclization to form the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
化学反应分析
Types of Reactions
Ethyl 2-(sec-butyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
科学研究应用
Ethyl 2-(sec-butyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of Ethyl 2-(sec-butyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
Ethyl 2-(sec-butyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:
- Ethyl 2-(tert-butyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
- Ethyl 2-(isopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
- Ethyl 2-(methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
These compounds share a similar core structure but differ in the substituents attached to the pyrimidine ring. The uniqueness of this compound lies in its specific sec-butyl group, which can influence its chemical reactivity and biological activity.
属性
分子式 |
C11H16N2O3 |
|---|---|
分子量 |
224.26 g/mol |
IUPAC 名称 |
ethyl 2-butan-2-yl-6-oxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C11H16N2O3/c1-4-7(3)9-12-6-8(10(14)13-9)11(15)16-5-2/h6-7H,4-5H2,1-3H3,(H,12,13,14) |
InChI 键 |
LZDKAIPIBCERIK-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C1=NC=C(C(=O)N1)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(4-Fluoro-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13641064.png)
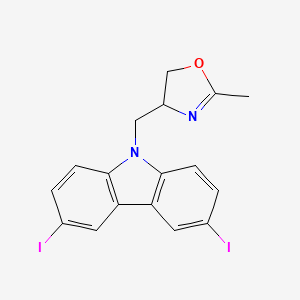
![2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-6-methanol](/img/structure/B13641080.png)
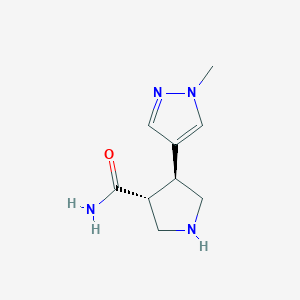
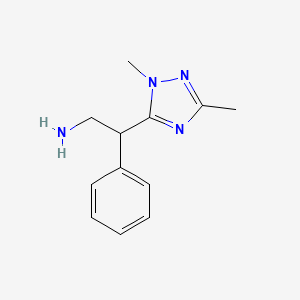
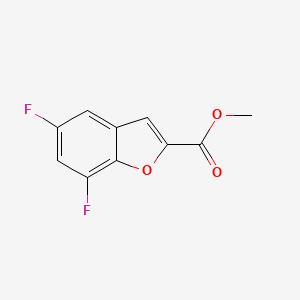


![6-cyclopropyl-8,9-difluoro-7-methoxy-4-oxo-4,6-dihydro-2H-1l3-[1,3]dioxino[5,6-c]quinoline-2,2-diyl diacetate](/img/structure/B13641121.png)
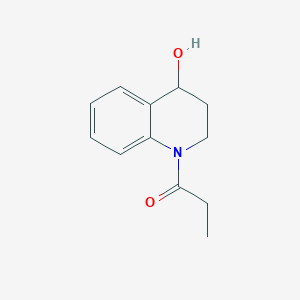
![1-{[4-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B13641138.png)

